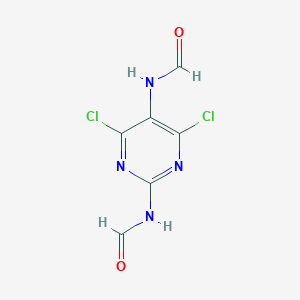

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Description

Properties

IUPAC Name |

N-(4,6-dichloro-2-formamidopyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N4O2/c7-4-3(9-1-13)5(8)12-6(11-4)10-2-14/h1-2H,(H,9,13)(H,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUZRTBKERGCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NC1=C(N=C(N=C1Cl)NC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553872 | |

| Record name | N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116477-30-6 | |

| Record name | N-[4,6-Dichloro-2-(formylamino)-5-pyrimidinyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116477-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminoformyl-4,6-dichloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116477306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(4,6-dichloropyrimidine-2,5-diyl)diformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.212.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to Therapeutic Target Identification for N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide: A Novel Dichloropyrimidine Scaffold

Abstract

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a novel chemical entity centered around a dichloropyrimidine core, a scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are integral to numerous FDA-approved drugs, particularly in oncology and immunology, where they often function as kinase inhibitors.[1] This technical guide provides a comprehensive, scientifically-grounded framework for the identification and validation of therapeutic targets for this compound. We will delve into the rationale behind prioritizing certain target classes, present a multi-pronged experimental strategy for unbiased target discovery, and provide detailed, actionable protocols for researchers in the field of drug development. Our approach is designed to be a self-validating system, ensuring a high degree of scientific rigor from initial hypothesis to confirmed target engagement.

Introduction: Deconstructing N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a chemical compound with the molecular formula C₆H₄Cl₂N₄O₂.[2] Its structure is characterized by a central pyrimidine ring, which is a common motif in a significant percentage of small-molecule drugs approved by the US FDA.[1] The pyrimidine core is found in natural biomolecules like the nucleobases of DNA and RNA, and in adenosine triphosphate (ATP), the primary energy currency of the cell.[1] This inherent biological relevance makes pyrimidine analogs prime candidates for targeting ATP-binding proteins.[1]

The key structural features of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide that inform our target identification strategy are:

-

Dichloropyrimidine Core: The two chlorine atoms at the 4 and 6 positions are electron-withdrawing, making these sites susceptible to nucleophilic aromatic substitution (SNAr). This raises the possibility of the compound acting as a covalent inhibitor by reacting with nucleophilic residues (e.g., cysteine) in a protein's binding pocket.[3] Dichloropyrimidines are established precursors in the synthesis of numerous kinase inhibitors.[4]

-

Diformamide Substituents: The formamide groups at the 2 and 5 positions can participate in hydrogen bonding interactions with a target protein, contributing to binding affinity and specificity.

While this specific molecule is noted as a potential intermediate in the synthesis of antiviral agents, its derivatives have shown promise in inhibiting viral replication.[2] This suggests potential interactions with viral or host proteins involved in the viral life cycle.[2] Given the well-established precedent for pyrimidine-based compounds, a primary hypothesis is that N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide will target ATP-binding proteins, with a high probability of interacting with the kinome.

Hypothesized Target Classes: A Rationale-Driven Approach

Based on the structural analysis, we can prioritize several classes of proteins as potential therapeutic targets.

Protein Kinases: The Prime Suspects

The human kinome consists of over 500 enzymes that play crucial roles in cellular signaling.[5] Their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of approved kinase inhibitors.[1]

Rationale for Prioritization:

-

Structural Mimicry: The pyrimidine core mimics the adenine base of ATP, allowing it to compete for the ATP-binding site of kinases.

-

Covalent Inhibition Potential: The dichloropyrimidine moiety can act as a "warhead" for covalent inhibitors.[3][6] A nearby cysteine residue in the ATP-binding pocket could form a covalent bond with the compound, leading to irreversible inhibition.[3] This can enhance potency and duration of action.[6]

-

Precedent: A significant number of FDA-approved kinase inhibitors are based on the pyrimidine scaffold.[1]

Potential Subfamilies of Interest:

-

Tyrosine Kinases: (e.g., EGFR, VEGFR, FGFR) - Frequently mutated in various cancers. Dichloropyrimidine-based compounds have been developed as inhibitors for these families.[3]

-

Serine/Threonine Kinases: (e.g., CDKs, CLKs, DYRKs, MSK1) - Involved in cell cycle control, splicing, and inflammatory signaling.[3][7]

-

NF-κB-Inducing Kinase (NIK): A key regulator of the non-canonical NF-κB pathway, implicated in inflammation and certain cancers. Aminopyrimidine-based inhibitors have shown potency against NIK.[8]

Other ATP-Binding Proteins

Beyond kinases, other enzyme families utilize ATP and could be potential targets:

-

ATPases: Involved in various cellular processes, including ion transport and protein folding.

-

DNA/RNA Helicases: Unwind nucleic acids and are essential for replication, transcription, and repair.

Dehydrogenases and Other Enzymes

While less common, pyrimidine derivatives have been shown to interact with other enzyme classes. A broad, unbiased approach is necessary to avoid premature target exclusion.

Viral Proteins

Given the mention of its potential as a precursor for antiviral agents, direct interaction with viral proteins (e.g., polymerases, proteases) or host factors essential for viral replication should be considered.[2]

A Multi-Pronged Strategy for Target Identification and Validation

A robust target identification strategy should not rely on a single method but rather integrate orthogonal approaches to build a strong, evidence-based case for a specific target.

Caption: High-level workflow for target identification and validation.

Phase 1: Unbiased Target Discovery

The initial phase aims to cast a wide net to identify all potential interacting proteins without preconceived bias.

3.1.1. Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique that uses chemical probes to assess the functional state of enzymes in complex biological samples.[9][10] A competitive ABPP approach is ideal for identifying the targets of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

Protocol: Competitive ABPP for Kinase Target Identification

-

Cell Culture and Lysis:

-

Culture a relevant cell line (e.g., a cancer cell line with known kinase dependencies) to ~80% confluency.

-

Harvest cells and prepare lysate in a non-denaturing buffer.

-

-

Competitive Inhibition:

-

Pre-incubate cell lysate with varying concentrations of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide for 1 hour at 4°C. A vehicle control (e.g., DMSO) is run in parallel.

-

-

Probe Labeling:

-

Add a broad-spectrum kinase-directed ABPP probe (e.g., a biotinylated acyl phosphate probe) to the lysates and incubate for 30 minutes. This probe will covalently label the active sites of many kinases.

-

-

Enrichment and Digestion:

-

Capture biotinylated proteins using streptavidin-coated beads.

-

Wash beads extensively to remove non-specifically bound proteins.

-

Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Quantify the abundance of peptides from each kinase. A decrease in the signal for a particular kinase in the compound-treated sample compared to the vehicle control indicates that N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide has bound to that kinase and prevented its labeling by the probe.

-

3.1.2. Kinome Profiling Services

For a rapid and comprehensive assessment of kinase interactions, leveraging commercial kinome profiling services is highly efficient. These services offer screening against large panels of recombinant kinases.[11][12]

Data Presentation: Hypothetical Kinome Profiling Results

| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | Notes |

| CLK2 | 92% | 98% | Strong, dose-dependent inhibition. |

| DYRK1A | 88% | 95% | Strong, dose-dependent inhibition. |

| MSK1 | 75% | 89% | Significant inhibition. |

| EGFR | 12% | 25% | Weak inhibition. |

| VEGFR2 | 8% | 19% | Weak inhibition. |

This table provides a clear, at-a-glance view of the compound's kinase selectivity profile.

Phase 2: Target Hypothesis Generation and Prioritization

Data from the unbiased screens will generate a list of "hits." This list must be refined through bioinformatics and orthogonal validation.

3.2.1. Bioinformatics Analysis

The list of potential protein targets should be analyzed using tools like STRING, DAVID, or Reactome to identify enriched biological pathways and protein-protein interaction networks. This can provide clues to the compound's mechanism of action.

Phase 3: Direct Target Validation in a Cellular Context

The most promising candidates from the initial screens must be validated to confirm direct binding in a physiological environment.

3.3.1. Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for confirming target engagement in intact cells.[13][14] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[15]

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Protocol: CETSA for Target Validation

-

Cell Treatment:

-

Treat cultured cells with N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide or vehicle (DMSO) for 1-2 hours.

-

-

Heating:

-

Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

-

-

Lysis and Centrifugation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by high-speed centrifugation.

-

-

Protein Quantification:

-

Analyze the amount of the soluble target protein at each temperature using Western blotting or other quantitative proteomics methods.

-

-

Data Analysis:

-

Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.

-

3.3.2. Genetic Approaches (siRNA/CRISPR)

To link target engagement to a cellular phenotype, genetic knockdown or knockout of the hypothesized target can be performed. If the phenotype of target knockdown mimics the effect of the compound, it provides strong evidence for an on-target mechanism.

Delving Deeper: Investigating Covalent Inhibition

The presence of the dichloropyrimidine scaffold strongly suggests the possibility of covalent bond formation.[3] This must be investigated directly.

Mass Spectrometry for Covalent Adduct Confirmation

-

Incubate the purified recombinant target protein with an excess of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

-

Digest the protein with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Search for a peptide with a mass shift corresponding to the addition of the compound (or a fragment thereof, after displacement of a chlorine atom).

-

Fragment the modified peptide (MS/MS) to pinpoint the exact amino acid residue (e.g., cysteine) that has been covalently modified.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to identifying the therapeutic targets of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. By combining unbiased, proteome-wide screening methods with robust, cell-based target validation assays, researchers can confidently identify the direct binding partners of this novel compound. The primary hypothesis points towards protein kinases, but the described workflow is designed to uncover unexpected targets as well. Confirmation of a specific, high-affinity interaction with a disease-relevant target will be the critical first step in the journey of developing N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide into a potential therapeutic agent.

References

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synlett.

- Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2024). MDPI.

- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022).

- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science.

- N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. (n.d.). Smolecule.

- Kinome Profiling. (2024). Oncolines B.V..

- An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. (2021). Journal of Medicinal Chemistry.

- Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315. (n.d.). PubMed Central.

- Target identification with quantitative activity based protein profiling (ABPP). (n.d.). PubMed.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central.

- 2,5-Diamino-4,6-dichloropyrimidine. (n.d.). PubChem.

- Recent Advances in Pyrimidine-Based Drugs. (2024). Semantic Scholar.

- Kinase Selectivity Profiling Services. (n.d.).

- Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology.

- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd

- KinomeView Profiling. (n.d.). Cell Signaling Technology.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI.

- Activity-based protein profiling: A graphical review. (2023).

- Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. (n.d.).

- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.

- Advances in reversible covalent kinase inhibitors. (n.d.). PubMed Central.

- Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009). PNAS.

- N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide. (n.d.). BLDpharm.

- The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis. (n.d.). [No Source Found].

- Kinase Panel Profiling. (n.d.). Pharmaron.

- 2,4-Dichloropyrimidine. (n.d.). Sigma-Aldrich.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.

- KinomePro. (n.d.). Pamgene.

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025).

- Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Pharmacology.

- Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry.

- Activity based Protein Profiling (Abpp). (n.d.).

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.).

- Identification of Direct Protein Targets of Small Molecules. (2025).

- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.

- Advances in covalent kinase inhibitors. (2020). Chemical Society Reviews.

- Activity-based protein profiling: A graphical review. (n.d.). PubMed Central.

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide | 116477-30-6 [smolecule.com]

- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 11. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 12. pharmaron.com [pharmaron.com]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. tandfonline.com [tandfonline.com]

Technical Guide: Predictive Spectroscopic Analysis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Abstract

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a key heterocyclic intermediate in the synthesis of antiviral nucleoside analogues and other pharmacologically active agents.[1] Definitive structural confirmation of such intermediates is a critical prerequisite for their use in drug development and manufacturing. This guide provides a comprehensive framework for the spectroscopic characterization of this target compound. As empirical data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive analysis of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. Furthermore, it outlines detailed, field-proven Standard Operating Procedures (SOPs) for acquiring high-fidelity data, ensuring researchers can validate their synthetic outcomes with confidence.

Introduction: The Analytical Imperative

The compound N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide (Molecular Formula: C₆H₄Cl₂N₄O₂) serves as a crucial building block in medicinal chemistry.[1][2] Its pyrimidine core, substituted with reactive chlorine atoms and formamide groups, offers versatile handles for constructing more complex molecular architectures.[1][3] Before advancing any synthetic intermediate, particularly in a regulated drug development environment, its structural identity and purity must be unequivocally established. Spectroscopic techniques like MS, IR, and NMR are the cornerstones of this validation process, each providing a unique and complementary piece of the structural puzzle.[4]

This whitepaper is structured to serve as both a predictive reference and a practical guide. It first delves into the expected spectroscopic signatures of the title compound, explaining the chemical principles that govern these predictions. It then provides robust, step-by-step protocols for data acquisition, designed to yield unambiguous and reliable results.

Predicted Spectroscopic Data & Interpretation

Molecular Structure and Properties

-

Molecular Formula: C₆H₄Cl₂N₄O₂

-

Molecular Weight: 235.03 g/mol [1]

-

Monoisotopic Mass: 233.9715 Da

-

Structure:

Caption: Chemical structure of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming molecular weight. For this compound, Electron Impact (EI) or Electrospray Ionization (ESI) would be effective.

-

Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed. Chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[5]

-

M⁺ peak: Corresponding to the molecule with two ³⁵Cl atoms (C₆H₄³⁵Cl₂N₄O₂), expected at m/z ≈ 234 .

-

M+2 peak: Corresponding to one ³⁵Cl and one ³⁷Cl atom, expected at m/z ≈ 236 .

-

M+4 peak: Corresponding to two ³⁷Cl atoms, expected at m/z ≈ 238 .

-

-

Isotopic Ratio: The relative intensities of these peaks are highly predictable. For a molecule with two chlorine atoms, the M⁺: M+2: M+4 ratio will be approximately 9:6:1 .[6][7] The observation of this specific pattern is strong evidence for the presence of two chlorine atoms.

-

Predicted Fragmentation: Fragmentation provides structural clues. Key predicted fragmentation pathways include:

-

Loss of a chlorine radical (•Cl): [M - 35]⁺ and [M - 37]⁺

-

Loss of a formyl group (•CHO): [M - 29]⁺

-

Loss of carbon monoxide (CO) from a formamide moiety: [M - 28]⁺

-

Cleavage of the formamide C-N bond.

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. Using an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.

-

Key Predicted Absorptions:

-

N-H Stretch: The N-H bonds of the secondary formamide groups are expected to produce a moderate to strong band in the 3200-3350 cm⁻¹ region. Hydrogen bonding in the solid state may broaden this peak.[8][9]

-

C=O Stretch (Amide I): This will be a very strong, sharp absorption, characteristic of the formamide carbonyl group. It is predicted to appear in the range of 1670-1700 cm⁻¹ .[10][11]

-

N-H Bend (Amide II): Coupled with C-N stretching, this band is expected between 1520-1570 cm⁻¹ .

-

C=N/C=C Stretch: The pyrimidine ring itself will produce several stretching vibrations in the 1400-1600 cm⁻¹ region.[12]

-

C-Cl Stretch: The two C-Cl bonds will give rise to strong absorptions in the fingerprint region, typically between 700-850 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Due to the presence of N-H protons, a polar aprotic solvent like DMSO-d₆ is the ideal choice.

-

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

-

δ 9.5-10.5 ppm (2H, broad singlet): This signal corresponds to the two N-H protons of the formamide groups. The broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange.

-

δ 8.0-8.5 ppm (2H, singlet): This signal corresponds to the two formyl protons (-CHO). Their downfield chemical shift is due to the strong deshielding effect of the adjacent carbonyl group. They are expected to be singlets due to the lack of adjacent protons.

-

-

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

-

δ 160-165 ppm: Corresponds to the two formyl carbons (C=O).

-

δ 155-160 ppm: Corresponds to the pyrimidine carbons C4 and C6, which are attached to chlorine.

-

δ 145-150 ppm: Corresponds to the pyrimidine carbon C2, attached to a nitrogen group.

-

δ 115-125 ppm: Corresponds to the pyrimidine carbon C5, attached to a nitrogen group.

-

Summary of Predicted Data

| Technique | Feature | Predicted Observation | Causality / Rationale |

| Mass Spec | Molecular Ion | m/z ≈ 234, 236, 238 | Presence of two chlorine atoms (³⁵Cl/³⁷Cl isotopes). |

| Isotopic Ratio | M⁺:M+2:M+4 ≈ 9:6:1 | Statistical distribution of ³⁵Cl and ³⁷Cl isotopes. | |

| IR Spec | N-H Stretch | 3200-3350 cm⁻¹ | N-H bond vibration in secondary amides. |

| C=O Stretch | 1670-1700 cm⁻¹ | Strong absorption from formamide carbonyl groups. | |

| C-Cl Stretch | 700-850 cm⁻¹ | Characteristic vibration of carbon-chlorine bonds. | |

| ¹H NMR | N-H Protons | 9.5-10.5 ppm (2H, br s) | Deshielded amide protons in DMSO-d₆. |

| C-H Protons | 8.0-8.5 ppm (2H, s) | Deshielded formyl protons adjacent to carbonyls. | |

| ¹³C NMR | C=O Carbons | 160-165 ppm | Carbonyl carbons in an amide environment. |

| C-Cl Carbons | 155-160 ppm | Pyrimidine carbons directly attached to electronegative Cl. |

Standard Operating Procedures (SOPs) for Data Acquisition

The trustworthiness of any analysis hinges on the quality of the data acquired. The following protocols are designed to be self-validating systems for generating high-quality spectroscopic data.

Caption: A comprehensive workflow for spectroscopic analysis and validation.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound. Dissolve in 1 mL of high-purity methanol or acetonitrile.

-

Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Method Parameters:

-

Ionization Mode: ESI, positive and negative modes.

-

Mass Range: 50 - 500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).

-

-

Data Analysis: Determine the accurate mass of the molecular ion cluster. Use the mass accuracy and isotopic pattern to confirm the elemental composition (C₆H₄Cl₂N₄O₂).

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: No special preparation is needed for ATR. Place a small, representative amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

-

Method Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 scans to improve the signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean, empty ATR crystal immediately before running the sample.

-

-

Data Analysis: Process the spectrum to identify the wavenumbers of key absorption bands and compare them against the predicted values.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Scans: 16 scans.

-

Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons, including potentially slow-relaxing formyl protons).

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

-

Scans: 1024 or more scans (as ¹³C is much less sensitive than ¹H).

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For ¹H NMR, calibrate the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and integrate all signals.

Conclusion

The structural elucidation of novel chemical entities like N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a methodical process that relies on the synergistic application of multiple spectroscopic techniques. This guide provides a robust predictive framework for the expected MS, IR, and NMR data, grounded in the fundamental principles of chemical structure and spectroscopy. By following the detailed SOPs provided, researchers and drug development professionals can generate high-quality, reliable data to unequivocally confirm the identity and integrity of their synthesized material, ensuring a solid foundation for subsequent research and development activities.

References

- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.

- PubChem Compound Summary for CID 301039, 2,5-Diamino-4,6-dichloropyrimidine.

- Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Compar

- N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. Smolecule.

- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.

- PubChem Compound Summary for CID 10198177, N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.

- PubChem Compound Summary for CID 11107249, N'-(2-Amino-4,6-dichloro-5-pyrimidinyl)-N,N-dimethylmethanimidamide.

- Mass Spectra - The M+2 Peak. Chemguide.

- Formamide - NIST Chemistry WebBook. National Institute of Standards and Technology.

- 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum. ChemicalBook.

- Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.

- Mass Spectrometry - Fragmentation P

- PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE.

- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.

- Infrared Spectrum and Thermodynamic Functions of Formamide. AIP Publishing.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- Radicals and Mass Spectrometry (MS). University of Wisconsin-La Crosse.

- 2,5-Diamino-4,6-dichloropyrimidine | 55583-59-0. ChemicalBook.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives.

- Formamide(75-12-7) IR Spectrum. ChemicalBook.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.

- Dichloro[2,5-bis(diisopropylphosphorimidoyl-κN-(4,6-dimethylpyrimidine-κN))pyrrole-κN]yttrium(III)·toluene. MDPI.

- Infrared spectrum of formamide in the solid phase.

- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig

- CHAPTER 2 Fragmentation and Interpret

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.

- Formamide - Optional[FTIR] - Spectrum. SpectraBase.

- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Alfa Chemistry.

Sources

- 1. Buy N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide | 116477-30-6 [smolecule.com]

- 2. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. whitman.edu [whitman.edu]

- 8. Formamide [webbook.nist.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Formamide(75-12-7) IR Spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Introduction: Strategic Importance of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide in Medicinal Chemistry

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules, most notably in the development of antiviral nucleoside analogues.[1][2] Its strategic importance lies in the diformamide protected amino groups and the reactive chloro-substituents on the pyrimidine ring, which allow for sequential and controlled modifications to build more complex heterocyclic systems. This guide provides a comprehensive overview and a detailed protocol for the efficient synthesis of this key building block from 2,5-diamino-4,6-dichloropyrimidine. The protocols and safety information herein are designed for researchers, medicinal chemists, and process development scientists.

Chemical Properties and Safety Overview

A thorough understanding of the chemical properties and hazards associated with all reactants and the product is paramount for a safe and successful synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |

| 2,5-Diamino-4,6-dichloropyrimidine | C₄H₄Cl₂N₄ | 179.00 | Skin and eye irritant.[3] |

| Formic Acid | CH₂O₂ | 46.03 | Corrosive, causes severe skin burns and eye damage, flammable.[4] |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Corrosive, causes severe skin burns and eye damage, flammable, harmful if swallowed or inhaled.[5] |

| N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide | C₆H₄Cl₂N₄O₂ | 235.03 | Potential irritant (by analogy with starting material). |

Reaction Mechanism: The Role of Acetic Formic Anhydride

The formylation of the amino groups of 2,5-diamino-4,6-dichloropyrimidine is achieved through the in situ generation of a powerful formylating agent, acetic formic anhydride. This mixed anhydride is produced from the reaction of formic acid and acetic anhydride. The likely mechanism involves the nucleophilic attack of the amino groups on the carbonyl carbon of the formyl group of the acetic formic anhydride. The formyl group is preferentially transferred over the acetyl group due to its higher electrophilicity and lower steric hindrance.

Experimental Protocol: Synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

This protocol is based on established methods for the formylation of aromatic amines using formic acid and acetic anhydride.[1][2]

Materials and Reagents:

-

2,5-Diamino-4,6-dichloropyrimidine (≥98% purity)

-

Formic acid (98-100%)

-

Acetic anhydride (≥99%)

-

Deionized water (ice-cold)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2,5-diamino-4,6-dichloropyrimidine (1 equivalent) in formic acid (5-10 equivalents). Cool the suspension to 0 °C in an ice bath with continuous stirring.

-

In Situ Generation of Acetic Formic Anhydride and Formylation: Slowly add acetic anhydride (2.5-3 equivalents) dropwise to the cooled suspension via a dropping funnel. The addition should be controlled to maintain the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, followed by stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reaction Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice-cold deionized water. This step should be performed in a well-ventilated fume hood as the quenching of unreacted acetic anhydride is exothermic.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with stirring until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8). This will neutralize the excess formic and acetic acids.

-

Product Isolation: The solid product that precipitates out is collected by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol or diethyl ether to aid in drying.

-

Extraction of Aqueous Layer (Optional): To maximize the yield, the aqueous filtrate can be extracted with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts.

-

Drying and Solvent Removal: Dry the collected solid under vacuum. If an extraction was performed, dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure product.

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction time can be extended, or the reaction can be gently warmed (e.g., to 40-50 °C) for a short period. However, be cautious as higher temperatures may lead to side product formation.

-

Low Yield: Ensure all reagents are of high purity and anhydrous where specified. Inefficient quenching and neutralization can lead to product loss. The optional extraction step is recommended to maximize recovery.

-

Product Purity: The purity of the final product is crucial for subsequent steps. Recrystallization is a highly effective method for purification. The choice of solvent for recrystallization may need to be optimized based on the observed impurities.

Characterization of the Final Product

The identity and purity of the synthesized N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the formyl protons and carbons, as well as the overall structure of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching, C=O stretching of the amide, and C-Cl stretching.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Conclusion

The synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a critical step in the development of novel therapeutics. The protocol detailed in this application note provides a robust and reliable method for its preparation. Adherence to the safety guidelines and procedural details will ensure a successful and safe synthesis.

References

-

Harnden, M. R.; Wyatt, P. G.; Boyd, M. R.; Sutton, D. Synthesis and Antiviral Activity of 9-Alkoxypurines. 1. 9-(3-Hydroxypropoxy)- and 9-[3-Hydroxy-2-(hydroxymethyl)propoxy]purines. J. Med. Chem.1990 , 33 (1), 187–196. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10198177, N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. [Link]

-

Carl Roth. Safety Data Sheet: Formic acid. [Link]

-

Carl Roth. Safety Data Sheet: Acetic acid anhydride. [Link]

-

Reddy, P. G.; Kumar, P. S. N-Formylation of Anilines and Amines Using Formic Acid-Acetic Anhydride Over Silica Gel. JETIR2018 , 5 (8), 586-590. [Link]

-

Strazzolini, P.; Giumanini, A. G.; Verardo, G. Acetic formic anhydride a review. Tetrahedron1994 , 50 (1), 217-254. [Link]

- Glaxo Group Limited. Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. US5917042A, filed February 4, 1995, and issued June 29, 1999.

Sources

- 1. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines [mdpi.com]

- 4. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 [quickcompany.in]

Application Notes and Protocols: N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide as a Key Intermediate for Antiviral Nucleoside Analogues

Introduction: The Strategic Importance of Dichloropyrimidines in Antiviral Drug Development

The landscape of antiviral therapeutics is continually evolving, driven by the emergence of novel viral threats and the need for more effective treatment regimens. Nucleoside analogues represent a cornerstone of antiviral chemotherapy, functioning by mimicking natural nucleosides and interfering with viral replication processes. The strategic synthesis of these complex molecules often relies on versatile and reactive intermediates that facilitate the construction of the desired heterocyclic core. Among these, N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide has emerged as a critical building block in the synthesis of a range of antiviral agents, including purine nucleoside analogues.[1]

This diformamide derivative offers a unique combination of reactive sites. The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various side chains and the formation of fused ring systems. The formamide groups at the 2 and 5 positions serve as protected amines, which can be deprotected and cyclized to form the imidazole ring of a purine base. This strategic arrangement of functional groups makes it an invaluable precursor for constructing 9-substituted-2-aminopurines, a scaffold present in several clinically important antiviral drugs.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. We will delve into the detailed experimental protocols for its preparation from its precursor, 2,5-diamino-4,6-dichloropyrimidine, and subsequently, its conversion into purine analogues. The causality behind experimental choices, self-validating protocols, and references to authoritative sources are provided to ensure scientific integrity and reproducibility.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties and safe handling procedures for N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide and its precursors is paramount for successful and safe experimentation.

| Property | Value |

| Molecular Formula | C₆H₄Cl₂N₄O₂ |

| Molecular Weight | 235.03 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in many organic solvents |

Safety Precautions:

Dichloropyrimidine derivatives should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, rinse immediately with copious amounts of water.

Experimental Protocols

Protocol 1: Synthesis of the Precursor: 2,5-Diamino-4,6-dichloropyrimidine

The synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide begins with the preparation of its immediate precursor, 2,5-diamino-4,6-dichloropyrimidine. This protocol is adapted from established patent literature, which outlines the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine.[1][3]

Reaction Scheme:

Figure 1: Synthesis of 2,5-Diamino-4,6-dichloropyrimidine.

Materials:

-

2,5-Diamino-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Quaternary ammonium chloride (e.g., benzyltriethylammonium chloride) or a weak tertiary amine hydrochloride

-

Toluene

-

10% Potassium carbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Celite

Equipment:

-

Round-bottom flask with reflux condenser and heating mantle

-

Magnetic stirrer

-

Dropping funnel

-

Apparatus for distillation under vacuum

-

Separatory funnel

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, charge a dry round-bottom flask with 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (e.g., 4.46 g, 25 mmol) and toluene (45 ml). Heat the suspension to 90°C with stirring.[4]

-

Addition of Reagents: In a separate flask, prepare a solution of phosphorus oxychloride (e.g., 15.33 g, 100 mmol) and dimethylformamide (7.31 g, 100 mmol).[4] Add this solution dropwise to the heated suspension over 45 minutes.[4]

-

Reaction: Stir the reaction mixture at 90°C for 20 hours.[4]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a 10% solution of potassium carbonate (100 g) with vigorous stirring.[4]

-

Add solid potassium carbonate (19.5 g) to raise the pH to approximately 7.[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter through a pad of Celite to remove any dark solids.[3]

-

-

Purification:

-

Concentrate the ethyl acetate solution under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,5-diamino-4,6-dichloropyrimidine.

-

Expected Yield: Yields can vary, but reports suggest around 65% is achievable.[3]

Protocol 2: Synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

This protocol details the formylation of 2,5-diamino-4,6-dichloropyrimidine to yield the target intermediate. The procedure is based on methods described in the scientific literature, primarily patent filings.[1]

Reaction Scheme:

Figure 2: Formylation of 2,5-Diamino-4,6-dichloropyrimidine.

Materials:

-

2,5-Diamino-4,6-dichloropyrimidine

-

Formic acid (98-100%)

-

Acetic anhydride

-

Ice-water

-

Sodium bicarbonate solution

-

Suitable solvent for recrystallization (e.g., ethanol)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a fume hood, dissolve 2,5-diamino-4,6-dichloropyrimidine in an excess of formic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Acetic Anhydride: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with continuous stirring. Acetic anhydride acts as a dehydrating agent to promote the formylation reaction.

-

Reaction: Allow the reaction to stir at room temperature for several hours, or until the reaction is complete as monitored by a suitable technique (e.g., Thin Layer Chromatography).

-

Work-up:

-

Carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring. This will precipitate the product and quench any unreacted acetic anhydride.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

-

Application in the Synthesis of Antiviral Nucleoside Analogues

The primary utility of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide lies in its role as a precursor to purine-based nucleoside analogues. The general strategy involves the cyclization of the pyrimidine to form the purine ring system.

Conceptual Workflow: From Dichloropyrimidine to Purine Analogues

Figure 3: General workflow for the synthesis of antiviral purine analogues.

The conversion of the dichloropyrimidine intermediate to a purine involves a key cyclization step. The formamide groups are hydrolyzed to amines, which then react with a one-carbon source (often the formamide itself or an orthoformate) to close the imidazole ring, thus forming the purine scaffold. The chlorine atoms can then be displaced by various nucleophiles to introduce desired functionalities or can be removed via hydrogenolysis. This versatility allows for the synthesis of a diverse library of purine analogues for antiviral screening.

For instance, in the synthesis of acyclic nucleosides like famciclovir, a related intermediate, 2-amino-6-chloropurine, is utilized.[1] This highlights the broader applicability of dichloropyrimidine-based intermediates in constructing the core structures of antiviral drugs.

Conclusion

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a strategically important intermediate in the synthesis of antiviral nucleoside analogues. Its preparation from readily available starting materials, coupled with its versatile reactivity, makes it an attractive building block for medicinal chemists and drug development professionals. The detailed protocols provided herein, grounded in established scientific literature, offer a practical guide for the synthesis and application of this key intermediate, thereby facilitating the development of novel antiviral therapeutics.

References

- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.

-

PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office. [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]

- CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine.

Sources

The Lynchpin in Purine Analogue Synthesis: A Detailed Protocol for N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the synthesis of purine analogues remains a cornerstone of drug discovery, yielding critical therapeutics for viral infections and cancer. At the heart of many of these synthetic routes lies a versatile and highly reactive intermediate: N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide . This application note provides a comprehensive guide to the synthesis, characterization, and application of this pivotal building block, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel bioactive molecules.

Introduction: The Strategic Importance of a Dichloropyrimidine Intermediate

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide serves as a crucial precursor in the construction of the purine ring system. Its two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are excellent leaving groups, amenable to sequential and regioselective nucleophilic substitution. The adjacent formamide functionalities at the 2 and 5 positions are poised for intramolecular cyclization, ultimately forming the imidazole portion of the purine core. This strategic arrangement of functional groups makes it an ideal starting material for the synthesis of a diverse array of purine analogues, including vital antiviral agents like Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1][2]

This guide will delve into the practical aspects of utilizing this key intermediate, from its synthesis and purification to its application in the construction of complex molecular architectures.

I. Synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide: A Step-by-Step Protocol

The synthesis of the title compound is typically achieved through the formylation of its precursor, 2,5-diamino-4,6-dichloropyrimidine. The following protocol is a compilation of best practices derived from established literature.[3]

Materials and Equipment:

-

2,5-diamino-4,6-dichloropyrimidine

-

Formic acid (≥95%)

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

-

Standard laboratory glassware

-

Rotary evaporator

Experimental Procedure:

Step 1: Reaction Setup

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-diamino-4,6-dichloropyrimidine.

-

Carefully add formic acid to the flask. The molar ratio of formic acid to the diamine should be in excess to serve as both a reagent and a solvent. A 5-10 fold molar excess is typically employed.

Step 2: Formylation Reaction

-

With gentle stirring, slowly add acetic anhydride to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic. A typical molar ratio of acetic anhydride to the diamine is between 2 and 4 equivalents.

-

Once the addition is complete, heat the reaction mixture to a gentle reflux. The temperature is typically maintained between 80-100 °C.

-

Allow the reaction to proceed for several hours (typically 2-4 hours), monitoring the progress by a suitable method such as Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

After the reaction is deemed complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing crushed ice or ice-cold water. This will precipitate the product.

-

Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water to remove any residual formic acid and acetic acid.

-

Further wash the product with a small amount of cold ethanol or diethyl ether to aid in drying.

-

Dry the purified N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide under vacuum to a constant weight.

Data Presentation: Synthesis Parameters

| Parameter | Value |

| Starting Material | 2,5-diamino-4,6-dichloropyrimidine |

| Reagents | Formic acid, Acetic anhydride |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 2-4 hours |

| Work-up | Precipitation in ice-water |

| Purification | Washing with cold water and ethanol |

II. Mechanistic Insights: The Gateway to Purine Analogues

The synthetic utility of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide lies in its ability to undergo a cascade of reactions to form the purine scaffold. The process typically involves two key stages: nucleophilic substitution at the chloro-positions and subsequent cyclization.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are highly activated towards nucleophilic aromatic substitution. This allows for the introduction of various side chains, which is a critical step in tuning the biological activity of the final compound. The regioselectivity of the substitution can often be controlled by the nature of the nucleophile and the reaction conditions. For instance, in the synthesis of Abacavir, a crucial step involves the selective displacement of one of the chlorine atoms by the amine group of a chiral cyclopentenylmethanol derivative.[1]

Intramolecular Cyclization: Forming the Imidazole Ring

Following the introduction of the desired side chains, the formamide groups at the C2 and C5 positions are primed for cyclization to form the imidazole ring of the purine. This acid-catalyzed dehydration reaction is a classic example of intramolecular condensation. The mechanism involves the protonation of a formamide oxygen, followed by nucleophilic attack by the nitrogen of the adjacent formamide, and subsequent dehydration to yield the aromatic imidazole ring.

Caption: General workflow for the synthesis of purine analogues.

III. Application in the Synthesis of Bioactive Molecules

The versatility of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide as a synthetic intermediate is highlighted by its application in the synthesis of a wide range of bioactive molecules.

Antiviral Agents: The Case of Abacavir

As previously mentioned, a key application of this dichloropyrimidine derivative is in the synthesis of the anti-HIV drug Abacavir. The synthesis involves the initial substitution of one of the chloro groups with a chiral amine, followed by cyclization to form the purine core. A final substitution of the remaining chloro group with cyclopropylamine completes the synthesis of the active pharmaceutical ingredient.[1]

Caption: Key steps in the synthesis of Abacavir.

Kinase Inhibitors: A Promising Frontier

The dichloropyrimidine scaffold is also a prevalent feature in the design of various kinase inhibitors, which are a major class of anticancer drugs. The ability to introduce diverse substituents at the 2, 4, and 6 positions of the pyrimidine ring allows for the fine-tuning of the molecule's interaction with the ATP-binding pocket of kinases. For instance, derivatives of 4,6-dichloropyrimidine have been utilized in the synthesis of inhibitors for Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), both of which are critical targets in oncology and inflammatory diseases.[4][5] The synthetic strategies often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce aryl or amino functionalities at the chloro-positions.

IV. Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed when working with N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide and its precursors. The synthesis should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Formic acid and acetic anhydride are corrosive and should be handled with care.

V. Conclusion

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a testament to the power of strategic molecular design in organic synthesis. Its unique combination of reactive sites provides a robust and versatile platform for the construction of complex and medicinally relevant purine analogues. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to effectively utilize this key intermediate in their drug discovery endeavors, paving the way for the development of next-generation therapeutics.

References

- Harnden, M. R., et al. (1990). Synthesis and Antiviral Activity of 9-Substituted 2-Amino-6-chloropurines. Journal of Medicinal Chemistry, 33(1), 187-196.

- Fischer, P. M. (2004). The design of cyclin-dependent kinase inhibitors. Current Medicinal Chemistry, 11(12), 1563-1588.

- Daluge, S. M., et al. (1997). 1592U89: a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity. Antimicrobial Agents and Chemotherapy, 41(5), 1082-1093.

- Vazquez, S., et al. (2009). Janus kinase 3 inhibitors: a patent review (2002 - 2008).

- Norman, P. (2014). Janus kinase inhibitors: a review of the patent literature.

Sources

- 1. CN105949133A - 2-amino-4,6-dichloro-5-formamide pyrimidine synthesis method - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Introduction: The Significance of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide in Drug Discovery

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a key heterocyclic intermediate with the molecular formula C₆H₄Cl₂N₄O₂ and a molecular weight of 235.03 g/mol .[1] Its structure, featuring a dichloropyrimidine core with two formamide groups, makes it a valuable precursor in the synthesis of various pharmaceutical agents, particularly antiviral nucleoside analogues.[1] The pyrimidine scaffold is a prevalent motif in a significant percentage of FDA-approved drugs, highlighting the importance of pyrimidine derivatives in medicinal chemistry. The reactivity of the chlorine atoms and the hydrogen-bonding capabilities of the formamide groups are crucial for its utility in the development of novel therapeutics.[1]

Given its role as a critical building block, ensuring the identity, purity, and stability of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the analytical techniques and detailed protocols for the robust characterization of this important compound.

Logical Framework for Analytical Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. The proposed workflow ensures orthogonal verification of the compound's identity and purity.

Caption: Workflow for the comprehensive characterization of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a fundamental technique for assessing the purity of pharmaceutical intermediates.[1] For N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, a reversed-phase HPLC method is proposed to separate the main compound from potential starting materials, by-products, and degradation products. The UV-Vis detector is suitable due to the presence of the UV-absorbing pyrimidine ring.

Proposed HPLC Method Parameters:

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile |

Protocol:

-

Solution Preparation:

-

Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water and degas.

-

Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and degas.

-

Accurately weigh approximately 10 mg of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

-

Instrument Setup and Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.

-

Inject a blank (acetonitrile) to ensure the system is clean.

-

Inject the prepared sample solution.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

The purity of the sample can be calculated based on the area percentage of the main peak.

-

The retention time of the main peak serves as an identifier for the compound under these specific conditions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules.[2] Both ¹H and ¹³C NMR are essential for verifying the structure of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

Sample Preparation Protocol:

-

Weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy:

-

Expected Signals:

-

Formyl Protons (-CHO): Two distinct singlets or doublets (due to coupling with the N-H proton) are expected in the downfield region (typically δ 8.0-9.0 ppm). The chemical environment of the two formyl groups may be slightly different, leading to separate signals.

-

Amide Protons (-NH-): Two broad singlets are expected, likely in the region of δ 9.0-11.0 ppm. The exact chemical shift will be dependent on the solvent and concentration.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The integration of the signals should correspond to the number of protons in each environment.

-

¹³C NMR Spectroscopy:

-

Expected Signals:

-

Pyrimidine Ring Carbons: Four distinct signals are expected for the carbon atoms of the pyrimidine ring. The carbons attached to chlorine atoms (C4 and C6) will be significantly downfield. The carbons attached to the formamide groups (C2 and C5) will also be in the aromatic region.

-

Formyl Carbons (-CHO): Two signals corresponding to the carbonyl carbons of the formamide groups are expected in the highly deshielded region (typically δ 160-170 ppm).

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

-

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: Mass spectrometry is crucial for confirming the molecular weight of a compound and can provide valuable structural information through fragmentation patterns.[2] For N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, the presence of two chlorine atoms will result in a characteristic isotopic pattern.

Proposed MS Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI) - Positive or Negative Ion Mode |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

| Scan Range | m/z 50 - 500 |

| Sample Preparation | Infuse a dilute solution (e.g., 10 µg/mL in acetonitrile/water with 0.1% formic acid) directly into the mass spectrometer. |

Expected Results and Interpretation:

-

Molecular Ion Peak: The primary observation will be the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed for the molecular ion [M]+ or [M+H]+. The ratio of the peaks at m/z, m/z+2, and m/z+4 will be approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[3]

-

Fragmentation Pattern: Fragmentation may occur through the loss of formyl groups, chlorine atoms, or cleavage of the pyrimidine ring. Analyzing the fragmentation pattern can further confirm the compound's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Rationale: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[2] For N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, FTIR is ideal for confirming the presence of the N-H, C=O, and C-Cl bonds, as well as the aromatic pyrimidine ring.

Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

-

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3100 | N-H stretching vibrations of the formamide groups |

| 1700 - 1650 | C=O stretching vibrations (Amide I band) of the formamide groups |

| 1600 - 1450 | C=C and C=N stretching vibrations of the pyrimidine ring |

| 800 - 600 | C-Cl stretching vibrations |

Elemental Analysis

Rationale: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound. For a nitrogen-rich heterocyclic compound like N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, this analysis is crucial for verifying its elemental composition.[4]

Protocol:

-

A precisely weighed sample of the highly purified compound is combusted in a stream of oxygen.

-

The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

-

The percentages of C, H, and N are calculated.

Theoretical vs. Experimental Values:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 30.66 | (To be determined) |

| Hydrogen (H) | 1.71 | (To be determined) |

| Nitrogen (N) | 23.84 | (To be determined) |

| Chlorine (Cl) | 30.16 | (To be determined) |

| Oxygen (O) | 13.61 | (To be determined) |

The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Conclusion

The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. The orthogonal application of chromatographic and spectroscopic techniques ensures the unambiguous confirmation of the compound's identity, purity, and structural integrity. Adherence to these protocols will enable researchers, scientists, and drug development professionals to confidently use this critical intermediate in their synthetic endeavors, ultimately contributing to the advancement of new therapeutic agents.

References

- Google Patents. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.

-

McKeown, A. et al. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

-

Castrovilli, M.C. et al. Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Wang, R. et al. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health. Available at: [Link]

-

Pacific BioLabs. FTIR - A Helpful Tool to Determine Chemical Composition. Available at: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

ResearchGate. The mass spectra of pyrimidine measured in coincidence with resonant... | Download Scientific Diagram. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Welcome to the technical support center for the synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges in this synthesis, ensuring a successful and efficient outcome.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, with a focus on identifying and preventing unwanted side reactions.

Question 1: I am observing a low yield of the desired diformamide product, and I suspect incomplete formylation. How can I confirm this and drive the reaction to completion?

Why It Happens: